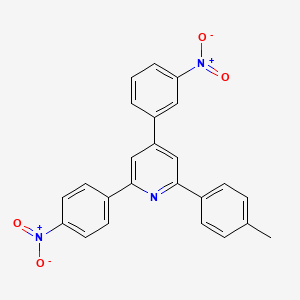

4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine

Description

BenchChem offers high-quality 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71720-45-1 |

|---|---|

Molecular Formula |

C24H17N3O4 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)-4-(3-nitrophenyl)-6-(4-nitrophenyl)pyridine |

InChI |

InChI=1S/C24H17N3O4/c1-16-5-7-17(8-6-16)23-14-20(19-3-2-4-22(13-19)27(30)31)15-24(25-23)18-9-11-21(12-10-18)26(28)29/h2-15H,1H3 |

InChI Key |

JSRNHJSABGMMTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Application Note: 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine as a Ligand in Transition Metal Complexes

Introduction & Mechanistic Insights

The design and synthesis of transition metal complexes rely heavily on the electronic and steric tunability of their coordinating ligands. Pyridine derivatives are ubiquitous in coordination chemistry due to their robust ability to act as both σ -donors and π -acceptors[1]. Among these, 2,4,6-triarylpyridines represent a privileged class of ligands. The specific compound 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine offers a highly specialized, asymmetric electronic environment that is highly sought after in photophysical and supramolecular applications[2].

Electronic Causality: The "Push-Pull" Effect

The structural anatomy of this ligand dictates its behavior when coordinated to transition metals such as Ruthenium(II) or Iridium(III):

-

Electron-Withdrawing Nitro Groups (3- and 4-positions): The presence of strong electron-withdrawing nitro groups on two of the aryl rings significantly lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). This enhances the π -accepting capacity of the pyridine core, facilitating lower-energy Metal-to-Ligand Charge Transfer (MLCT) transitions.

-

Electron-Donating p-Tolyl Group (2-position): The p-tolyl group provides a mild inductive electron-donating effect and adds steric bulk. This creates an intramolecular dipole moment and improves the ligand's solubility in organic solvents, which is critical during complexation reactions.

Application Causality

Because of its extended π -conjugated system and rigid geometry, this ligand is highly effective for synthesizing complexes intended for non-canonical DNA binding. The planar triarylpyridine framework is perfectly sized to interact with the terminal G-tetrads of G-quadruplex DNA via π−π stacking[3]. Furthermore, its synthesis can be reliably achieved via transition-metal-free multicomponent cyclocondensation reactions, making it an accessible building block for advanced materials[4].

Photophysical Data Summary

When 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine (denoted as L ) is coordinated to transition metals, the resulting complexes exhibit distinct photophysical signatures. The table below summarizes the expected quantitative data for the free ligand compared to its representative Ru(II) and Ir(III) complexes.

| Compound / Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( Φ ) | Lifetime ( τ , ns) | Primary Application Focus |

| Free Ligand (L) | 320 - 350 | 410 - 430 | < 0.01 | < 1.0 | Precursor / Building Block |

| [Ru(bpy)2(L)]2+ | 450 - 480 (MLCT) | 610 - 640 | 0.04 - 0.08 | 300 - 500 | DNA Probes, Photocatalysis |

| [Ir(ppy)2(L)]+ | 380 - 420 (MLCT) | 580 - 610 | 0.15 - 0.30 | 800 - 1200 | OLEDs, Cellular Imaging |

(Note: Data represents typical empirical ranges for asymmetric 2,4,6-triarylpyridine transition metal complexes measured in aerated acetonitrile at 298 K).

Experimental Protocols

Protocol A: Synthesis of the Ru(bpy)2(L)2 Complex

This protocol describes the synthesis of a heteroleptic Ruthenium(II) complex. The procedure is designed to be self-validating through distinct visual and physical phase changes.

Step-by-Step Methodology:

-

Reagent Assembly: In a 50 mL two-neck round-bottom flask, combine cis−[Ru(bpy)2Cl2] (1.0 eq, 0.2 mmol) and the ligand 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine (1.1 eq, 0.22 mmol).

-

Solvent Addition & Degassing: Add 15 mL of ethylene glycol. Causality: Ethylene glycol is chosen for its high boiling point (~197°C), which provides the necessary thermal energy to overcome the kinetic inertness of the Ru-Cl bonds. Degas the mixture by bubbling Argon for 15 minutes to prevent the oxidation of Ru(II) to Ru(III) at elevated temperatures.

-

Thermal Reflux: Heat the mixture to 150°C under an Argon atmosphere for 4 to 6 hours.

-

Self-Validation Check: The reaction is complete when the solution transitions from a dark, opaque purple/brown (characteristic of the dichloro precursor) to a vibrant, clear orange/red (characteristic of the MLCT band of the substituted complex).

-

-

Anion Exchange (Precipitation): Allow the reaction to cool to room temperature. Dilute the mixture with 20 mL of deionized water. Dropwise, add a saturated aqueous solution of ammonium hexafluorophosphate ( NH4PF6 ).

-

Causality: The PF6− anion is bulky and highly hydrophobic. It undergoes an ion exchange with the chloride ions, pairing with the dicationic [Ru(bpy)2(L)]2+ complex. This drastically reduces the complex's aqueous solubility, forcing it to precipitate as a solid while unreacted polar impurities remain in the supernatant.

-

-

Purification: Collect the precipitate via vacuum filtration. Wash sequentially with cold water (to remove excess salts) and diethyl ether (to remove unreacted free ligand). Dry under vacuum to yield the pure complex.

Workflow for the synthesis and purification of the heteroleptic Ru(II) triarylpyridine complex.

Protocol B: G-Quadruplex DNA Luminescence "Switch-On" Assay

Because 2,4,6-triarylpyridine ligands are excellent binders for human telomeric repeats[3], the synthesized Ru(II) complex can be used as a luminescent probe.

Step-by-Step Methodology:

-

DNA Annealing: Prepare a 10 μM solution of the human telomeric DNA sequence (e.g., d[AG3(T2AG3)3]) in a Tris-HCl buffer (10 mM, pH 7.4) containing 100 mM KCl. Heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature overnight.

-

Causality: Heating denatures kinetically trapped misfolded structures. Slow cooling in the presence of K+ ions thermodynamically drives the DNA to fold into a stable intramolecular G-quadruplex.

-

-

Titration Setup: Place 2.0 mL of a 5 μM solution of the [Ru(bpy)2(L)]2+ complex (in the same buffer) into a quartz cuvette. Record the baseline emission spectrum ( λex = 450 nm).

-

Data Acquisition: Incrementally add aliquots of the annealed G-quadruplex DNA to the cuvette. Stir for 2 minutes after each addition to ensure equilibrium, then record the emission spectrum.

-

Mechanistic Validation: The free complex exhibits weak luminescence due to non-radiative decay pathways driven by the vibrational rotation of the ligand's aryl rings and solvent quenching. Upon binding (via π−π stacking onto the G-tetrad), the ligand is sterically shielded from the solvent, and its rotation is locked. This shuts down the non-radiative decay ( knr ), resulting in a self-validating "switch-on" luminescence enhancement.

Photophysical signaling pathway demonstrating the mechanism of luminescence "switch-on" upon DNA binding.

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR based model of human telomeric repeat G-quadruplex in complex with 2,4,6-triarylpyridine family ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules. Here, we address common challenges and provide advanced troubleshooting strategies to improve the synthesis yield and purity of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine, a highly substituted pyridine derivative.

Core Principles: Understanding the Kröhnke Pyridine Synthesis

The synthesis of 2,4,6-trisubstituted pyridines, such as the target molecule, is most effectively approached via the Kröhnke pyridine synthesis.[1][2] This robust reaction involves the condensation of an α,β-unsaturated carbonyl compound (a chalcone) with an α-pyridinium methyl ketone salt in the presence of a nitrogen source, typically ammonium acetate.[3] A thorough understanding of the mechanism is paramount for effective troubleshooting.

The reaction proceeds through a well-defined cascade:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated, often by the acetate from ammonium acetate, to generate a nucleophilic pyridinium ylide.

-

Michael Addition: This ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound.

-

Cyclization & Aromatization: The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate), undergoes cyclization, and then dehydrates to form the stable, aromatic pyridine ring.[2]

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails entirely. What are the primary factors to investigate?

A1: Low or no yield is a common but solvable issue, typically pointing to problems with one of the three core components of the reaction: reactants, conditions, or the nitrogen source.

-

Purity of Starting Materials: This is the most frequent cause of failure.[4]

-

Chalcone Intermediate: The α,β-unsaturated ketone, (E)-1-(4-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, must be pure. It is synthesized via a Claisen-Schmidt condensation between 4-nitroacetophenone and 3-nitrobenzaldehyde. Ensure this intermediate is free of residual aldehyde or ketone starting materials by recrystallizing it before use.

-

α-Pyridinium p-Tolyl Ketone Salt: This key reagent is hygroscopic and can degrade. Synthesize it fresh by reacting 1-(p-tolyl)ethanone (p-methylacetophenone) with iodine and pyridine (an Ortoleva-King reaction).[5] Ensure it is thoroughly dried under vacuum before use. Impurities here will directly inhibit ylide formation.[4]

-

-

Ammonium Acetate Quality: Ammonium acetate serves as both the nitrogen donor and the base for ylide formation. It can decompose over time into acetic acid and ammonia. Using old or poor-quality reagent is a common reason for low yields.[4] Always use a fresh bottle from a reputable supplier.

-

Reaction Temperature & Time: The Kröhnke synthesis requires thermal energy.

-

Too Low: Insufficient temperature leads to an incomplete reaction. The reaction is often run in refluxing glacial acetic acid or methanol.[1]

-

Too High: Excessively high temperatures can cause decomposition of the nitro-substituted reactants or the final product.[4]

-

Optimization: Perform small-scale trials to find the optimal temperature. Studies have shown that yields can increase significantly when raising the temperature from 100°C to 150°C, after which the benefit may level off.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged heating can lead to byproduct formation.

-

Q2: I'm observing significant side product formation, complicating purification. What are these byproducts and how can I minimize them?

A2: Side product formation consumes starting materials and lowers the yield of your target compound.

-

Likely Side Products:

-

Self-Condensation: The p-methylacetophenone can undergo self-condensation under basic conditions.

-

Michael Addition of Acetate: The acetate ion can, in some cases, act as a nucleophile, leading to unwanted adducts.

-

Incomplete Reaction: Unreacted chalcone or 1,5-dicarbonyl intermediate may remain in the final mixture.[7]

-

-

Minimization Strategies:

-

Stoichiometry: Carefully control the stoichiometry. Use a slight excess (1.0 to 1.1 equivalents) of the chalcone and the pyridinium salt relative to each other. A larger excess (5-10 equivalents) of ammonium acetate is typically used to drive the reaction forward.[4]

-

Order of Addition: While this is a one-pot reaction, ensure all components are well-mixed at a lower temperature before heating to reflux.

-

Solvent Choice: Glacial acetic acid is often the solvent of choice as it facilitates the necessary proton transfers in the mechanism.[1] However, solvent-free methods, heating a mixture of the reactants, have also proven effective and can sometimes reduce side reactions.[2][6]

-

Q3: I'm having difficulty purifying the final pyridine product. What are the best practices?

A3: Purifying pyridine derivatives can be challenging due to their basicity, which causes issues with standard silica gel chromatography.[7]

-

Column Chromatography:

-

Tailing: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, causing significant tailing of the product spot/peak.

-

Solution: To mitigate this, add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or pyridine in your hexane/ethyl acetate mobile phase).[7] This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.

-

-

Recrystallization: As the target product is a solid, recrystallization is a highly effective method for achieving high purity.[7]

-

Solvent Selection: Experiment with different solvent systems. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

-

-

Acid-Base Extraction: This technique can be used to remove non-basic impurities from the crude product.

-

Dissolve the crude mixture in an organic solvent like ethyl acetate.

-

Wash with a dilute acid (e.g., 1M HCl). The basic pyridine product will be protonated and move to the aqueous layer.[8]

-

Separate the layers. The organic layer contains non-basic impurities.

-

Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free pyridine.

-

Extract the purified pyridine back into an organic solvent.

-

Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent.[8]

-

Caption: Troubleshooting workflow for low yield in the Kröhnke synthesis.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-nitroacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH while stirring.

-

Precipitation: Allow the mixture to stir at room temperature. The chalcone product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol to obtain pure yellow crystals. Confirm purity via TLC and melting point analysis.

Protocol 2: Optimized Synthesis of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine

-

Reactant Preparation: In a round-bottom flask, combine the purified chalcone from Protocol 1 (1.0 eq), freshly prepared α-pyridinium p-tolyl ketone salt (1.0 eq), and a generous amount of fresh ammonium acetate (10 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. A solid precipitate of the crude product should form.

-

Isolation: Collect the crude solid by vacuum filtration and wash with copious amounts of water to remove excess ammonium acetate and acetic acid. Allow the product to air dry.

Protocol 3: Purification of the Final Product

-

Column Chromatography:

-

Prepare a silica gel column.

-

Create an eluent system of hexane and ethyl acetate. Crucially, add 0.5% triethylamine to this mixture to prevent tailing.[7]

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product obtained from chromatography in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Data Summary: Key Parameter Optimization

| Parameter | Condition | Rationale & Expected Outcome | Potential Issues |

| Temperature | 120-150 °C | Ensures sufficient activation energy for the reaction cascade. Higher temperatures within this range can shorten reaction times and increase yield.[6] | Temperatures >160°C may lead to decomposition of nitro-containing compounds. |

| Solvent | Glacial Acetic Acid | Acts as a polar, protic solvent that facilitates the mechanism's proton transfers and effectively dissolves the reactants.[1] | Can be difficult to remove completely during workup. |

| Nitrogen Source | Fresh Ammonium Acetate (≥98%) | Provides the ammonia for cyclization and the acetate base for ylide formation. Freshness is critical for yield.[4] | Old reagent decomposes, leading to low pH and insufficient ammonia, stalling the reaction. |

| Purification Eluent | Hexane/Ethyl Acetate + 0.5% Triethylamine | The basic additive deactivates acidic silica gel sites, preventing product adsorption and peak tailing during chromatography.[7] | Triethylamine must be thoroughly removed under vacuum from the final product. |

References

-

Kröhnke pyridine synthesis - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

-

Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

-

Heck reactions were performed on α,β-unsaturated-δ-sulfonamido intermediates... Chemical Communications (RSC Publishing). (2011). Retrieved March 24, 2026, from [Link]

-

Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. (n.d.). Retrieved March 24, 2026, from [Link]

-

Transition metal free synthesis of 2,4,6-trisubstituted pyrimidines... - RSC Publishing. (n.d.). Retrieved March 24, 2026, from [Link]

-

Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. (2016). The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

-

Synthesis of 2,4,6‐trisubstituted pyridines. - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

-

Mechanism of the Kröhnke pyridine synthesis.[9] - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

-

Diversity-Oriented Synthesis of Kröhnke Pyridines. (2009). ACS Combinatorial Science. Retrieved March 24, 2026, from [Link]

-

TMSOTf-mediated Kröhnke pyridine synthesis... - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. (2019). Retrieved March 24, 2026, from [Link]

-

An efficient improve for the kröhnke reaction... - Semantic Scholar. (2005). Retrieved March 24, 2026, from [Link]

-

Pyridine synthesis - Cliff Notes - Baran Lab. (2004). Retrieved March 24, 2026, from [Link]

-

Pyridines. (n.d.). Retrieved March 24, 2026, from [Link]

-

4-(3-nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). Retrieved March 24, 2026, from [Link]

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Navigating Solubility Challenges of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine

Welcome to the dedicated technical support guide for 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to facilitate your research and development efforts.

Understanding the Challenge: Physicochemical Profile

| Property | Predicted Value | Implication for Aqueous Solubility |

| Molecular Weight | 395.4 g/mol | Moderate molecular weight. |

| logP (Lipophilicity) | ~5.8 | High lipophilicity indicates a strong preference for non-polar environments over water, a primary reason for poor aqueous solubility. |

| Aqueous Solubility | Very Low (predicted in µg/L range) | The compound is practically insoluble in water. |

| pKa (Basicity) | ~2.5 (Pyridine Nitrogen) | The pyridine nitrogen is weakly basic. At physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form. Protonation would require a very low pH. |

| Melting Point | >200°C (Estimated) | A high melting point suggests strong crystal lattice energy, which means significant energy is required to break the crystal structure and allow it to dissolve. |

These predicted properties classify 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[1] Our strategies will, therefore, focus on overcoming its high lipophilicity and strong crystal lattice energy.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS). What is my first step?

A1: This is expected given the compound's high logP. Direct dissolution in aqueous buffers will likely fail. Your first step should be to create a concentrated stock solution in a suitable organic solvent.

-

Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Protocol: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Use gentle warming (37°C) or brief sonication to aid dissolution.

-

Troubleshooting: When adding the DMSO stock to your aqueous buffer, you may observe precipitation (crashing out). This indicates that the final concentration of the compound exceeds its solubility limit in the mixed solvent system. The following sections will guide you on how to address this.

Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous media. How can I prevent this?

A2: This is a classic solubility issue. The key is to maintain the compound in a solubilized state. Here are immediate troubleshooting steps:

-

Decrease the Final Concentration: Your target concentration may be too high. Try a serial dilution to find the concentration at which the compound remains in solution.

-

Increase the Percentage of Co-solvent: The amount of DMSO in your final solution may be too low. While high concentrations of organic solvents can be toxic to cells, for many biochemical assays, a final concentration of 0.5-1% DMSO is acceptable. You may need to optimize this balance.

-

Explore Advanced Strategies: If simple co-solvent systems are insufficient or incompatible with your experimental system (e.g., in vivo studies), you will need to employ more advanced formulation strategies, which are the core focus of this guide.

Advanced Solubility Enhancement Strategies

This section provides a detailed, question-and-answer guide to the most effective methods for enhancing the aqueous solubility of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine.

Co-solvency: The First Line of Attack

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[2]

Q3: What co-solvents, other than DMSO, can I use?

A3: Several co-solvents can be effective. The choice depends on the requirements of your experimental system, particularly toxicity constraints.

| Co-solvent | Typical Concentration Range | Advantages | Considerations |

| Ethanol | 1-10% (v/v) | Less toxic than DMSO for many cell lines.[3] | Can have biological effects; potential for evaporation. |

| Propylene Glycol (PG) | 1-20% (v/v) | Low toxicity, often used in pharmaceutical formulations. | Can increase viscosity. |

| Polyethylene Glycol 400 (PEG 400) | 5-30% (v/v) | Very low toxicity, widely used as a pharmaceutical excipient. | High concentrations significantly increase viscosity. |

| N-Methyl-2-pyrrolidone (NMP) | <5% (v/v) | Strong solubilizing power. | Potential for developmental toxicity; use with caution. |

Q4: How do I develop a co-solvent system?

A4: This requires a systematic approach to find the optimal balance between solubility enhancement and biological compatibility.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like ours, forming inclusion complexes that have significantly improved aqueous solubility.[4][5][6]

Q5: Which type of cyclodextrin is best for my compound?

A5: The large, rigid structure of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine suggests that a cyclodextrin with a larger cavity would be most effective.

-

Primary Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . These modified β-cyclodextrins have high aqueous solubility and are widely used in pharmaceutical formulations due to their excellent safety profile.[5][7]

-

Mechanism: The nitrophenyl and tolyl groups of your compound can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD interacts with water, effectively solubilizing the entire complex.

Q6: How do I prepare a cyclodextrin formulation?

A6: The following protocol outlines a standard laboratory-scale method for preparing a cyclodextrin inclusion complex.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

-

Determine Stoichiometry: Start by assuming a 1:1 molar ratio of the compound to the cyclodextrin.

-

Prepare CD Solution: Dissolve the calculated amount of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., water or PBS) to create a concentrated solution (e.g., 20-40% w/v). Gentle heating (40-50°C) may be required.

-

Add Compound: Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

-

Form the Complex: Slowly add the compound solution dropwise to the stirring cyclodextrin solution.

-

Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure the equilibrium of complex formation is reached.

-

Remove Organic Solvent: If a volatile solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation.

-

Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. The concentration of the solubilized compound in the filtrate can then be determined using UV-Vis spectroscopy or HPLC.

Nanosuspensions: Harnessing the Power of Size

Reducing the particle size of a drug to the nanometer range (typically < 1000 nm) dramatically increases the surface area-to-volume ratio.[8][9] This leads to a significant increase in the dissolution rate, as described by the Noyes-Whitney equation.[10] For a highly insoluble compound like this one, forming a nanosuspension can be a very effective strategy.

Q7: How can I create a nanosuspension of my compound?

A7: There are two primary approaches: "top-down" (milling) and "bottom-up" (precipitation). For a laboratory setting, the bottom-up nanoprecipitation method is often more accessible.

-

Nanoprecipitation (Solvent Anti-Solvent Method): This technique involves dissolving the compound in a water-miscible organic solvent and then rapidly introducing this solution into an aqueous "anti-solvent" containing stabilizers. The rapid change in solvent polarity causes the compound to precipitate as nanoparticles.

Q8: My nanoparticles are aggregating and settling over time. What's wrong?

A8: This is a common issue of physical instability. Nanoparticles have a high surface energy and a tendency to agglomerate to reduce this energy. You need to use appropriate stabilizers.

-

Steric Stabilizers: These are polymers that adsorb to the nanoparticle surface and create a physical barrier preventing them from getting too close.

-

Examples: Poloxamer 188 (Pluronic® F68), Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC).

-

-

Electrostatic Stabilizers: These are surfactants that adsorb to the surface and impart an electrical charge, causing the particles to repel each other.

-

Examples: Sodium dodecyl sulfate (SDS), Docusate sodium (DOSS).

-

Troubleshooting Tip: Often, a combination of steric and electrostatic stabilizers provides the best long-term stability. You may need to screen several stabilizers and their concentrations to find the optimal formulation.

Lipid-Based Formulations

Given the high predicted logP of ~5.8, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is an excellent candidate for lipid-based drug delivery systems (LBDDS).[1] These formulations use oils, surfactants, and co-solvents to solubilize the compound in a lipid matrix. When this system comes into contact with aqueous media, it can form fine emulsions or micellar solutions, keeping the drug solubilized.

Q9: What type of lipid formulation should I consider?

A9: The Lipid Formulation Classification System (LFCS) provides a framework. For this compound, a Type II or Type III system would be a good starting point.

-

Type II (Self-Emulsifying Drug Delivery Systems - SEDDS): Consist of oils and water-insoluble surfactants. They form emulsions upon gentle agitation in aqueous media.

-

Type III (Self-Microemulsifying or Nanoemulsifying Drug Delivery Systems - SMEDDS/SNEDDS): Contain oils, water-soluble surfactants, and co-solvents. They spontaneously form fine micro- or nanoemulsions, which are thermodynamically stable and have a very small droplet size, offering a large interfacial area for drug absorption.

Q10: Can you provide a starting point for a SNEDDS formulation?

A10: Developing a SNEDDS formulation involves screening excipients for their ability to solubilize the drug and then constructing a ternary phase diagram to identify the self-emulsifying region.

Protocol 2: Initial Development of a SNEDDS Formulation

-

Excipient Screening:

-

Oils: Screen the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, Castor oil).

-

Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween® 80, Labrasol®).

-

Co-solvents: Screen solubility in co-solvents (e.g., Transcutol® HP, PEG 400).

-

Method: Add an excess amount of the compound to a small volume (e.g., 1 mL) of each excipient. Shake at 37°C for 48-72 hours. Centrifuge and quantify the supernatant by HPLC to determine the solubility. Select the excipients with the highest solubilizing capacity.

-

-

Constructing a Ternary Phase Diagram:

-

Select the best oil, surfactant, and co-solvent from your screening.

-

Prepare mixtures of these three components at various ratios (e.g., from 10:0:90 to 0:90:10).

-

For each ratio, take a small amount (e.g., 100 µL) and titrate it with an aqueous phase (e.g., water or buffer), observing the emulsification process.

-

Identify the ratios that form clear or slightly bluish, stable nanoemulsions. These regions on the phase diagram are your optimal SNEDDS formulations.

-

-

Drug Loading and Characterization:

-

Dissolve your compound in the optimized, pre-concentrated SNEDDS formulation.

-

Characterize the resulting nanoemulsion after dilution in aqueous media for droplet size, polydispersity index (PDI), and zeta potential.

-

Summary and Strategic Selection

Choosing the right strategy depends on your specific experimental context.

| Strategy | Best For | Key Advantage | Main Challenge |

| Co-solvency | In vitro biochemical assays, initial screening. | Simplicity and speed. | Limited by solvent toxicity and potential for precipitation upon dilution. |

| Cyclodextrins | In vitro cell-based assays, in vivo parenteral administration. | High biocompatibility, significant solubility enhancement.[7] | Can be expensive; requires optimization of complexation. |

| Nanosuspensions | Oral and parenteral formulations, dissolution rate enhancement. | High drug loading, applicable to nearly all poorly soluble drugs. | Requires specialized equipment (sonicator, homogenizer); stability can be an issue.[10] |

| SNEDDS | Oral drug delivery. | Excellent for highly lipophilic compounds, enhances bioavailability. | Complex formulation development; potential for drug precipitation from supersaturated state. |

Final Recommendation: For initial in vitro work, start with co-solvents and cyclodextrins (HP-β-CD) . For advancing towards in vivo studies, especially oral delivery, the high lipophilicity of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine makes SNEDDS a highly promising and logical formulation strategy to pursue.

References

- MDPI. (2025, July 23).

- PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.

- MDPI. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.

- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.

- ACS Publications. Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications.

- American Pharmaceutical Review. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.

- Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.

- Pharmaceutical Technology. (2026, January 30). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology.

- SciSpace. (2014, June 12).

- Frontiers. (2023, August 23).

- MDPI. (2025, July 20).

- JOCPR. Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR.

- CD Bioparticles. Cyclodextrin Inclusion Compounds. CD Bioparticles.

- PubMed. (2008, March 17).

- Wikipedia. Cosolvent. Wikipedia.

- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.

- Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. chemscene.com [chemscene.com]

- 4. openreview.net [openreview.net]

- 5. arxiv.org [arxiv.org]

- 6. 4-(3-nitrophenyl)pyridine [stenutz.eu]

- 7. CAS#:18150-20-4 | 4-[1-METHYL-2-(4-NITROPHENYL)VINYL]PYRIDINE | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 10. nextsds.com [nextsds.com]

Technical Support Center: Optimizing Recrystallization of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine

Welcome to the dedicated technical support guide for the purification of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing recrystallization conditions for this specific pyridine derivative. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded advice to troubleshoot common issues and enhance purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing recrystallization for my compound?

The cornerstone of a successful recrystallization is selecting an appropriate solvent or solvent system.[1][2][3] The ideal solvent should exhibit a steep solubility curve for 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[4] This temperature-dependent solubility is paramount for maximizing the recovery of your purified product.[4]

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a great extent or if the boiling point of the solvent is higher than the melting point of your compound. It can also be caused by the presence of significant impurities.

To remedy this, you can try a few approaches:

-

Increase the solvent volume: Add a small amount of the "good" solvent (in which the compound is more soluble) to the hot solution to reduce the saturation level.[5][6]

-

Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes favor oil formation over crystallization.[1][6]

-

Use a different solvent or solvent system: The initial solvent may not be optimal. Experiment with solvents of different polarities.

-

Pre-purification: If the issue persists, consider a preliminary purification step like column chromatography to remove a larger portion of impurities before recrystallization.[7]

Q3: I'm getting a very low yield after recrystallization. What are the likely causes?

Low yield is a common frustration in recrystallization.[5] The primary culprits are typically:

-

Using too much solvent: This is the most frequent reason for poor recovery.[6][8] An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.

-

Premature crystallization: If crystals form too early, for instance during hot filtration, you will lose product.[9]

-

Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

-

Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2][8]

Q4: No crystals are forming, even after cooling. What should I do?

If your solution remains clear after cooling, it is likely supersaturated.[2][6] To induce crystallization, you can:

-

Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can serve as a nucleation site for crystal growth.[2][5][8]

-

Add a seed crystal: Introduce a tiny crystal of your pure compound into the solution to initiate crystallization.[5][6]

-

Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[5][6]

-

Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific challenges you may encounter during the recrystallization of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine.

Problem 1: Difficulty in Finding a Suitable Single Solvent

Causality: The complex structure of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine, with its multiple aromatic rings and polar nitro groups, can make it challenging to find a single solvent that provides the ideal solubility profile. The "like dissolves like" principle suggests that polar solvents would be a good starting point due to the nitro groups.[4] However, the large, nonpolar aromatic backbone may lead to high solubility in a range of solvents, making it difficult to achieve low solubility when cold.

Workflow for Solvent System Selection:

Caption: Workflow for selecting a mixed solvent system.

Experimental Protocol: Mixed Solvent System Selection

-

Select a "Good" Solvent: Choose a solvent in which your compound is readily soluble, even at room temperature. For nitroaromatic compounds, polar solvents like acetone or ethyl acetate are often good candidates.[4][10]

-

Select a "Bad" Solvent: Choose a solvent in which your compound is poorly soluble, even at elevated temperatures. This solvent must be miscible with the "good" solvent.[4] Common pairs include ethanol-water and acetone-water.[3][4]

-

Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

-

Induce Saturation: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent turbidity (cloudiness). This indicates that the solution is saturated.

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Problem 2: Colored Impurities Persist in the Final Product

Causality: Highly colored impurities can sometimes co-crystallize with the desired compound, leading to a tainted product. These impurities may have similar solubility profiles to your target molecule.

Solution: Use of Decolorizing Carbon

Activated charcoal (decolorizing carbon) can be used to adsorb colored impurities from the solution.[9]

Experimental Protocol: Decolorization with Activated Charcoal

-

Dissolve the Compound: Dissolve the crude 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine in a suitable amount of hot recrystallization solvent.

-

Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

-

Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

-

Reheat and Mix: Gently reheat the solution to boiling for a few minutes while swirling to ensure maximum adsorption of impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.[9]

-

Crystallize: Allow the hot, decolorized filtrate to cool and crystallize as you normally would.

Problem 3: Inconsistent Crystal Quality and Size

Causality: The rate of cooling significantly impacts crystal size and purity. Rapid cooling tends to produce smaller, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice. Slow cooling allows for the formation of larger, more well-ordered, and purer crystals.[1]

Troubleshooting Decision Tree:

Caption: Decision tree for improving crystal quality.

Data Summary Table

The following table provides a starting point for solvent selection based on the general properties of solvents suitable for polar, aromatic compounds. Experimental verification is crucial.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Ethanol | 78 | 24.5 | Often a good starting point for nitroaromatic compounds.[4] Can be used in a mixed system with water. |

| Acetone | 56 | 20.7 | A strong solvent for many organic compounds, may require a "bad" solvent for effective recrystallization. |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that can be effective. |

| Toluene | 111 | 2.4 | A less polar option, may be suitable if polar solvents lead to excessive solubility. |

| Methanol | 65 | 32.7 | Similar to ethanol, a good candidate for initial screening.[11] |

| Water | 100 | 80.1 | Generally a poor solvent for this type of molecule on its own but is an excellent "bad" solvent in mixed systems.[4] |

References

- Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 1-18. Retrieved from [Link]

-

Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. Retrieved from [Link]

-

Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

Patsnap. (2026, March 5). Optimize Aromatic Compounds Purification for Industrial Use. Retrieved from [Link]

-

Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Salt Effects on Solvolysis Reactions of p-Nitrophenyl Alkanoates Catalyzed by 4-(Dialkylamino)pyridine-Functionalized Polymer. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Enhancing the Quantum Yield of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine in Polar Solvents

Welcome to the technical support center for researchers working with 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address the common challenge of low fluorescence quantum yield, particularly in polar solvent environments. Our goal is to empower you with the scientific rationale and practical methodologies to optimize your experimental outcomes.

Introduction: The Challenge of Fluorescence in Polar Solvents

The compound 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine possesses a "push-pull" electronic structure, with electron-donating (p-tolyl) and electron-withdrawing (nitrophenyl) groups. This architecture can give rise to interesting photophysical properties, including sensitivity to the local environment. However, researchers frequently observe a significant decrease in fluorescence quantum yield (Φf) as the polarity of the solvent increases.[1][2] This phenomenon is often attributed to non-radiative decay pathways that become more prominent in polar media.

This guide will delve into the primary cause of this fluorescence quenching – the formation of a Twisted Intramolecular Charge Transfer (TICT) state – and provide actionable strategies to mitigate its effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is the quantum yield of my 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine derivative so low in polar solvents like acetonitrile or methanol?

Answer:

The diminished quantum yield in polar solvents is a well-documented phenomenon for many "push-pull" fluorophores and is most likely due to the formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state .[3][4][5]

Mechanism Breakdown:

-

Excitation: Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. In this state, there is already some degree of charge separation.

-

Solvent Relaxation: Polar solvent molecules reorient around the excited fluorophore, stabilizing the charge-separated state.

-

TICT State Formation: This solvent stabilization provides the driving force for a conformational change in the excited state. Specifically, the nitrophenyl and/or tolyl rings can twist relative to the central pyridine ring. This twisted conformation, with near-perpendicular geometry, leads to a more complete charge separation, forming the TICT state.[6][7]

-

Non-Radiative Decay: The TICT state is often "dark," meaning it preferentially returns to the ground state through non-radiative pathways (e.g., internal conversion) rather than by emitting a photon (fluorescence).[4] This provides a highly efficient quenching pathway, drastically reducing the measured quantum yield.

The presence of two nitro groups, which are strong electron-withdrawing moieties, further enhances the charge-transfer character of the excited state, making the molecule particularly susceptible to TICT formation in polar environments.[8][9]

Troubleshooting Flowchart: Diagnosing TICT-Mediated Quenching

Caption: Diagnostic workflow for identifying TICT as the primary cause of fluorescence quenching.

FAQ 2: How can I experimentally confirm that a TICT state is responsible for the fluorescence quenching?

Answer:

A combination of steady-state and time-resolved fluorescence spectroscopy across a range of solvent polarities and viscosities can provide compelling evidence for the involvement of a TICT state.

Experimental Protocols:

1. Solvatochromism Study:

-

Objective: To observe the effect of solvent polarity on the emission spectrum and quantum yield.

-

Methodology:

-

Prepare a stock solution of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine in a non-polar solvent (e.g., cyclohexane or toluene).

-

Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol). Ensure the concentration is low enough to avoid aggregation.

-

Measure the absorption and fluorescence emission spectra for each solution.

-

Calculate the relative fluorescence quantum yield for each solvent using a stable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[10]

-

-

Expected Outcome:

| Solvent | Dielectric Constant (ε) | Emission Max (λem) | Relative Quantum Yield (Φf) |

| Cyclohexane | 2.02 | ~450 nm | High |

| Toluene | 2.38 | ~470 nm | Moderate-High |

| Dichloromethane | 8.93 | ~520 nm | Moderate-Low |

| Acetonitrile | 37.5 | ~580 nm | Low |

| Methanol | 32.7 | ~600 nm | Very Low |

| Note: The emission maxima are hypothetical and for illustrative purposes. |

2. Viscosity-Dependent Fluorescence Study:

-

Objective: To probe the effect of restricting intramolecular rotation on the fluorescence output.

-

Methodology:

-

Prepare solutions of the compound in a series of solvents with varying viscosity but similar polarity (e.g., glycerol-methanol mixtures).

-

Measure the fluorescence quantum yield in each mixture.

-

-

Expected Outcome: An increase in fluorescence quantum yield in more viscous solvents. The high viscosity physically hinders the twisting motion required to form the TICT state, thus favoring radiative decay from the LE state.[12]

3. Low-Temperature Fluorescence Spectroscopy:

-

Objective: To inhibit the thermally activated process of TICT formation.

-

Methodology:

-

Dissolve the compound in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).

-

Measure the fluorescence spectrum at room temperature and then at a low temperature (e.g., 77 K, liquid nitrogen).

-

-

Expected Outcome: A significant increase in fluorescence intensity and quantum yield at low temperatures. The frozen solvent matrix prevents the large-amplitude molecular rotations necessary for TICT state formation.

FAQ 3: What strategies can I employ to increase the quantum yield of my compound in polar solvents?

Answer:

Improving the quantum yield in polar solvents requires strategies that either inhibit the formation of the TICT state or modify the electronic properties of the molecule to make radiative decay more favorable.

Strategy 1: Structural Rigidification

The most direct way to combat TICT-mediated quenching is to physically prevent the intramolecular twisting.[12]

-

Concept: By introducing chemical bonds or bulky groups that lock the conformation of the molecule, the pathway to the TICT state can be blocked. This forces the excited state to relax through fluorescence.

-

Synthetic Approaches:

-

Bridging: Introduce an aliphatic or aromatic bridge between the pyridine core and one or both of the phenyl rings.

-

Steric Hindrance: Introduce bulky substituents ortho to the bonds that undergo rotation. This can create a high energy barrier to twisting.

-

Caption: Comparison of decay pathways for flexible vs. rigidified molecules.

Strategy 2: Solvent Environment Modification

If modifying the molecule is not feasible, altering the local environment can also suppress TICT formation.

-

Increase Viscosity: As demonstrated in the diagnostic tests, dissolving the compound in a more viscous solvent or a polymer matrix can enhance fluorescence by restricting molecular motion.

-

Supramolecular Encapsulation: Host molecules like cyclodextrins or cucurbiturils can encapsulate the fluorophore, creating a microenvironment that is less polar and more rigid than the bulk solution. This can shield the molecule from the polar solvent and sterically hinder the twisting motion.

Strategy 3: Electronic Modification (Advanced)

For medicinal chemists and materials scientists engaged in analog synthesis, fine-tuning the electronic properties can be a powerful approach.

-

Modulating Donor/Acceptor Strength: While counterintuitive, sometimes reducing the "push-pull" character slightly can decrease the driving force for TICT formation. This is a delicate balance, as it may also affect other desired properties like absorption wavelength.

-

Altering the Position of Nitro Groups: The position of the electron-withdrawing groups can influence the excited-state dipole moment and the propensity for TICT. Computational modeling (e.g., TD-DFT) can be invaluable in predicting the effects of such modifications.[8][13]

Summary of Key Parameters and Expected Trends

| Experimental Condition | Parameter Changed | Expected Effect on Quantum Yield (Φf) | Rationale |

| Solvent Change | Increasing Polarity | Decrease | Stabilization of the TICT state.[1] |

| Solvent Change | Increasing Viscosity | Increase | Physical restriction of intramolecular rotation.[12] |

| Temperature | Decreasing Temperature | Increase | Inhibition of the thermally activated twisting motion. |

| Molecular Structure | Adding a Rigidifying Bridge | Increase | Prevention of TICT state formation. |

References

-

Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. ACS Publications. (2016). [Link]

-

Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. (2020). [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PubMed Central. (2025). [Link]

-

Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. (2025). [Link]

-

Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. PubMed. (2021). [Link]

-

Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. MDPI. (2023). [Link]

-

Solvatochromic and Aggregation-Induced Emission Active NitroPhenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twist. Royal Society of Chemistry. (2023). [Link]

-

Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. PubMed Central. (2023). [Link]

-

The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PubMed Central. (2019). [Link]

-

Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold. PubMed Central. (2025). [Link]

-

Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Royal Society of Chemistry. (2020). [Link]

-

Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. (2022). [Link]

-

Measurement of photoluminescence quantum yields using standard reference materials. University of California, Berkeley. [Link]

Sources

- 1. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 5. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.uva.nl [pure.uva.nl]

- 11. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

A Researcher's Guide to the Validation of Single-Crystal X-ray Diffraction Data for Novel Pyridine Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of molecular interactions, predict biological activity, and design new therapeutic agents. Single-crystal X-ray diffraction is the gold standard for this, providing an atomic-level snapshot of a compound's solid-state conformation. However, the data gleaned from this powerful technique is only as reliable as its validation.

This guide offers a comprehensive walkthrough of the essential steps and critical parameters for validating single-crystal X-ray diffraction data. While our focus is on novel pyridine derivatives—a class of compounds of immense interest in medicinal chemistry—the principles and protocols discussed are broadly applicable. As a case study, we will consider the hypothetical validation of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine . Although the crystallographic data for this specific molecule is not publicly available at the time of this writing, it serves as an excellent model to frame our discussion. We will draw upon publicly available data from structurally related compounds to illustrate key validation metrics and comparative analyses.

The Imperative of Crystallographic Validation

The journey from a diffraction pattern to a refined crystal structure is complex, involving several stages of data processing and interpretation. At each step, errors can be introduced, potentially leading to an incorrect or misleading structural model. Rigorous validation is, therefore, a system of internal checks and balances that ensures the final structure is a chemically and physically plausible representation of the molecule. For drug development professionals, an erroneous structure could lead to wasted resources and misguided lead optimization efforts. For materials scientists, it could result in a flawed understanding of a material's properties.

The Crystallographic Validation Workflow

The validation process is not a single, isolated step but rather a continuous evaluation that begins with data collection and extends through to the final analysis of the refined structure. Below, we outline a logical workflow, using data from exemplar pyridine derivatives to provide concrete examples.

Step 1: Data Collection and Initial Processing

The foundation of a high-quality crystal structure is high-quality diffraction data. This is achieved by using a well-formed single crystal and an appropriate X-ray source and detector. During data collection, key parameters to monitor include:

-

Completeness: This metric indicates the percentage of unique reflections that were measured. A high completeness (ideally >99%) ensures that the dataset is sufficient to define the atomic positions accurately.

-

Redundancy: This is the average number of times a unique reflection is measured. Higher redundancy can improve the signal-to-noise ratio and help in identifying and correcting for systematic errors.

Step 2: Structure Solution and Refinement

Once the data is collected, the next step is to solve the phase problem and build an initial model of the crystal structure. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The refinement process adjusts atomic positions, displacement parameters, and other model parameters to minimize the difference between the model and the data.

Step 3: Key Validation Metrics

After refinement, a series of crystallographic metrics are used to assess the quality of the final structure. These are often summarized in the crystallographic information file (CIF) and the accompanying publication.

-

R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.

-

R1 is the traditional R-factor based on the structure factors (F). Lower values indicate better agreement. For well-behaved small-molecule structures, an R1 value below 0.05 is generally considered very good.

-

wR2 is a weighted R-factor based on the squared structure factors (F²). It is generally considered a more robust indicator of the quality of the refinement.

-

-

Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement. A value significantly greater than 1.0 may indicate that the model does not fully account for the data, while a value much less than 1.0 could suggest that the data has been over-parameterized.

-

Resolution (d-spacing): This indicates the level of detail observed in the electron density map. A smaller d-spacing value corresponds to higher resolution and a more detailed structure. For small molecules, a resolution of 0.8 Å or better is typically expected.

-

Residual Electron Density (Δρmax and Δρmin): These values represent the highest and lowest peaks in the difference Fourier map, which shows the difference between the observed and calculated electron density. In a well-refined structure, these values should be close to zero, indicating that the model accounts for all the electron density in the crystal.

Comparative Analysis: The Power of Context

A crucial aspect of validation is comparing the geometric parameters of the new structure with those of known, related compounds. This can help to identify any unusual bond lengths or angles that may warrant further investigation. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose, containing over a million small-molecule crystal structures[1][2].

To illustrate this, let's examine the crystallographic data for three exemplar compounds with structural similarities to our hypothetical molecule:

-

4-Phenyl-2,6-bis(4-tolyl)pyridine: A substituted pyridine with tolyl and phenyl groups[3].

-

2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine: A compound containing a nitrophenyl-substituted pyridine-like fused ring system[4].

-

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine: A complex molecule with nitrophenyl and pyridine moieties[5].

| Parameter | 4-Phenyl-2,6-bis(4-tolyl)pyridine [3] | 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine [4] | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine [5] | Typical Acceptable Range |

| Formula | C25H21N | C12H7N3O2S | C20H14FN5O2 | N/A |

| Crystal System | Orthorhombic | Monoclinic | Triclinic | N/A |

| Space Group | Pbcn | P2₁/c | Pī | N/A |

| Resolution (Å) | 0.77 (Mo Kα) | 0.77 (Cu Kα) | 0.77 (Cu Kα) | < 0.8 Å |

| R1 [I > 2σ(I)] | 0.058 | 0.031 | 0.070 | < 0.05 (very good), < 0.10 (publishable) |

| wR2 (all data) | 0.179 | 0.086 | 0.247 | Varies, but should be minimized |

| Goodness-of-Fit (F²) | 1.02 | 1.06 | 1.18 | ~ 1.0 |

| Data / restraints / params | 1833 / 0 / 121 | 2104 / 0 / 163 | 3185 / 0 / 254 | Data-to-parameter ratio > 8-10 |

| Δρmax, Δρmin (e.Å⁻³) | 0.13, -0.12 | 0.20, -0.27 | 0.49, -0.73 | Ideally < ±0.5 for C,H,N,O atoms |

From this table, we can see that all three structures have been refined to a reasonable standard. For instance, the R1 values are all below 0.10, and the Goodness-of-Fit values are close to 1.0. The resolution for all three is also high. By comparing the bond lengths and angles within the pyridine and phenyl rings of a new structure to those in these and other related compounds in the CSD, a researcher can gain confidence in the validity of their own structural model.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of single-crystal X-ray diffraction data validation.

Caption: A flowchart illustrating the workflow for single-crystal X-ray diffraction data validation.

Experimental Protocols

A detailed experimental protocol for single-crystal X-ray diffraction can be found in numerous crystallography textbooks and publications. A generalized workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and a stream of X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: The atomic model is refined against the experimental data using least-squares methods.

-

Validation: The final model is validated using the metrics and comparative analyses described in this guide.

Conclusion

The validation of single-crystal X-ray diffraction data is a critical process that underpins the reliability of structural science. By carefully considering the key validation metrics and performing comparative analyses with known structures, researchers can ensure the accuracy and integrity of their findings. This rigorous approach is essential for advancing our understanding of molecular structure and function, and for driving innovation in fields such as drug discovery and materials science.

References

-

Gao, F., & Wang, Z. (2010). 4-Phenyl-2,6-bis(4-tolyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2322. [Link]

-

El-Hiti, G. A., Smith, K., Hegazy, A. S., Ajarim, M. D., & Kariuki, B. M. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o877. [Link]

-

Abu Thaher, B., Wardi, L., Karaman, R., & Jaber, S. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(3), o633. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

CCDC. (n.d.). The Cambridge Structural Database. Retrieved March 24, 2026, from [Link]

-

Olex2: A complete structure solution, refinement and analysis program. (2009). Journal of Applied Crystallography, 42(2), 339-341. [Link]

Sources

- 1. Crystal structure of 2-(3-nitro-phen-yl)-1,3-thia-zolo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(3-Nitrophenyl)thiazolo[5,4-B]pyridine | C12H7N3O2S | CID 21811666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Discerning Eye of the Mass Spectrometer: A Comparative Guide to the Fragmentation Pattern of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation patterns of ionized molecules. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the complex heterocyclic compound, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine .

As Senior Application Scientists, we move beyond mere data reporting. This guide is structured to provide a logical and insightful journey into the fragmentation of this molecule, grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally related compounds. We will explore the causality behind the expected fragmentation pathways, offering a robust framework for the identification and characterization of this and similar substituted pyridine compounds.

The Architecture of Fragmentation: Predicting the Behavior of a Complex Molecule

The fragmentation of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine in an EI source is anticipated to be a complex interplay of the fragmentation tendencies of its constituent parts: the trisubstituted pyridine core, the two isomeric nitrophenyl substituents, and the p-tolyl group. The initial event is the formation of the molecular ion (M+•), the stability of which will dictate the subsequent fragmentation cascade.

The presence of three aromatic substituents on the pyridine ring is expected to lend considerable stability to the molecular ion. However, the nitro groups are well-known to direct fragmentation pathways through the loss of small neutral species.

A proposed fragmentation pathway is visualized below:

Caption: Proposed primary fragmentation pathways for 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine under EI-MS.

A Tale of Two Isomers: The Influence of Nitro Group Position

A key feature of the target molecule is the presence of both 3-nitrophenyl and 4-nitrophenyl substituents. The position of the nitro group on the phenyl ring is expected to significantly influence the fragmentation pattern, providing diagnostic ions for structural elucidation.

To illustrate this, we will compare the known fragmentation patterns of 3-nitropyridine and 4-nitropyridine. This comparison will serve as a foundational model for predicting the behavior of the nitrophenyl moieties in our more complex molecule.

| Precursor Ion | Key Fragment Ions (m/z) | Interpretation | Reference |

| 3-Nitropyridine | 124 (M+•), 94 ([M-NO]+•), 78 ([M-NO2-HCN]+•), 51 | Loss of NO, followed by ring fragmentation. | [1] |

| 4-Nitropyridine | 124 (M+•), 94 ([M-NO]+•), 78 ([M-NO2-HCN]+•), 51 | Loss of NO, with a potentially more stable molecular ion than the 3-isomer. | [2] |

Based on studies of substituted pyridines, it is often observed that 3-substituted isomers are less stable and more prone to fragmentation than their 4-substituted counterparts.[3] This suggests that the initial fragmentation of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine might be preferentially initiated by fragmentation of the 3-nitrophenyl group.

The Role of the p-Tolyl Substituent

The 2-(p-tolyl) group introduces its own characteristic fragmentation pathways. The tolyl group can undergo benzylic cleavage to lose a methyl radical (CH3•), forming a stable benzyl-type cation. Alternatively, the entire tolyl radical can be lost.

To provide a comparative context, let's examine the fragmentation of a related compound, 2-(p-tolyl)pyridine.

| Precursor Ion | Key Fragment Ions (m/z) | Interpretation | Reference |